![molecular formula C18H12FNO4S B2808945 3-{2-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid CAS No. 900019-03-6](/img/structure/B2808945.png)
3-{2-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid
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Description
“3-{2-[(2-Fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylic acid” is a chemical compound with the molecular formula C18H12FNO4S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H12FNO4S . This indicates that it contains 18 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The molar mass of the compound is 357.36 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I found.Scientific Research Applications
Chemical Synthesis
This compound is used in chemical synthesis . It has a molecular weight of 358.37 and a CAS Number of 900019-03-6 .
Biological Research
Thiophene-based analogs, such as this compound, are of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
This compound could potentially be used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
It could also be used in the fabrication of organic light-emitting diodes (OLEDs) .
properties
IUPAC Name |
3-[2-[(2-fluorobenzoyl)amino]phenoxy]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FNO4S/c19-12-6-2-1-5-11(12)17(21)20-13-7-3-4-8-14(13)24-15-9-10-25-16(15)18(22)23/h1-10H,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMXJCXLTGHXFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2OC3=C(SC=C3)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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